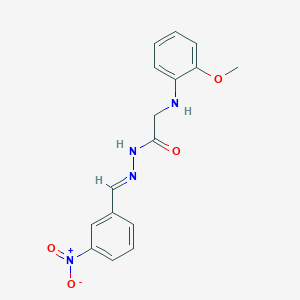![molecular formula C15H17N3O2S B11540035 N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine is an organic compound characterized by its unique structure, which includes a nitrothiophene moiety and a benzene-1,4-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine typically involves a condensation reaction between N,N-diethyl-p-phenylenediamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrothiophene moiety is particularly useful in studying redox reactions within biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain types of cancer cells or pathogens, making it a candidate for drug development.
Industry
In the industrial sector, N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine can be used in the production of dyes and pigments due to its vibrant color and stability. It may also find applications in the development of organic electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-N’-[(E)-(5-nitrofuryl)methylidene]benzene-1,4-diamine
- N,N-diethyl-N’-[(E)-(5-nitrobenzyl)methylidene]benzene-1,4-diamine
Uniqueness
Compared to similar compounds, N,N-diethyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine is unique due to the presence of the nitrothiophene moiety. This structural feature imparts distinct electronic properties and reactivity, making it particularly useful in applications requiring specific redox behavior or electronic characteristics.
Propriétés
Formule moléculaire |
C15H17N3O2S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3O2S/c1-3-17(4-2)13-7-5-12(6-8-13)16-11-14-9-10-15(21-14)18(19)20/h5-11H,3-4H2,1-2H3 |
Clé InChI |
GNOLJENCURDWRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
